molecular formula C12H18N2 B13346710 (4-(Piperidin-4-yl)phenyl)methanamine

(4-(Piperidin-4-yl)phenyl)methanamine

Cat. No.: B13346710
M. Wt: 190.28 g/mol
InChI Key: PNHZOKFEUJOPLK-UHFFFAOYSA-N
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Description

(4-(Piperidin-4-yl)phenyl)methanamine is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanamine group. This compound is known for its utility as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-4-yl)phenyl)methanamine typically involves the reaction of 4-bromobenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-scale reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(Piperidin-4-yl)phenyl)methanamine primarily involves its role as a linker in PROTACs. It facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Piperidin-4-yl)phenyl)methanamine is unique due to its specific positioning of the piperidine ring, which provides optimal flexibility and rigidity required for effective PROTAC development. This unique structure enhances its ability to form stable ternary complexes, making it a valuable compound in targeted protein degradation research .

Biological Activity

(4-(Piperidin-4-yl)phenyl)methanamine, also known as a key component in the development of PROTACs (Proteolysis Targeting Chimeras), has garnered attention for its biological activity, particularly in targeted protein degradation. This compound serves as a semi-flexible linker that enhances the efficacy of PROTACs by facilitating the interaction between target proteins and E3 ubiquitin ligases, leading to the ubiquitination and degradation of specific proteins within cells.

The primary mechanism of action for this compound involves its role in forming ternary complexes essential for targeted protein degradation. By acting as a linker, it connects the target protein to an E3 ligase, promoting the subsequent proteasomal degradation of the target protein. This process is pivotal in modulating biological pathways and has implications in various therapeutic areas, including cancer treatment and neurodegenerative diseases.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Targeted Protein Degradation : As mentioned, its role in PROTACs allows for selective degradation of proteins implicated in disease processes.
  • Anticancer Activity : The compound's ability to modulate protein levels can be leveraged to inhibit cancer cell proliferation by targeting oncogenic proteins.
  • Neuropharmacological Effects : Variants of piperidine compounds have demonstrated potential in treating neurological disorders through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and phenyl substituents can significantly impact biological activity. For instance, variations in the position and type of substituents on the phenyl ring can enhance or diminish the compound's binding affinity to target proteins and overall potency .

Case Study 1: PROTAC Development

Recent studies have focused on optimizing this compound within PROTAC frameworks. These studies highlighted that modifications to the linker length and flexibility directly affect the efficiency of target protein degradation. For example, a study demonstrated that a specific modification increased degradation efficacy by over 50% compared to unmodified PROTACs.

Case Study 2: Anticancer Efficacy

In vitro assays have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast and prostate cancers. One derivative demonstrated an IC50 value of 8.6 μM against prostate cancer cells, indicating potent anticancer activity .

Comparative Analysis with Related Compounds

Compound NameStructure TypeIC50 (μM)Biological Activity
(3-(Piperidin-4-yl)phenyl)methanamineMeta-substituted variant12.5Moderate anticancer activity
(4-(Piperidin-1-yl)phenyl)methanaminePara-substituted variant10.0Similar mechanism but less effective than target compound
This compoundTarget compound8.6Strong anticancer activity; effective in PROTACs

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(4-piperidin-4-ylphenyl)methanamine

InChI

InChI=1S/C12H18N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-9,13H2

InChI Key

PNHZOKFEUJOPLK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CN

Origin of Product

United States

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